molecular formula C19H27ClN2O3 B13348424 [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-chloroadamantane-1-carboxylate

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-chloroadamantane-1-carboxylate

Cat. No.: B13348424
M. Wt: 366.9 g/mol
InChI Key: WYTVNHIPJXXNTF-UHFFFAOYSA-N
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Description

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-chloroadamantane-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyano group, a carbamoyl group, and a chloroadamantane moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-chloroadamantane-1-carboxylate typically involves multiple steps, starting with the preparation of the 3-chloroadamantane-1-carboxylate core. This can be achieved through the chlorination of adamantane followed by carboxylation. The next step involves the introduction of the [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl group through a series of reactions including nitrile formation and carbamoylation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-chloroadamantane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chloroadamantane moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-chloroadamantane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-chloroadamantane-1-carboxylate involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the carbamoyl group can interact with protein residues. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl adamantane-1-carboxylate: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-bromoadamantane-1-carboxylate: Contains a bromine atom instead of chlorine, which can influence its chemical properties.

Uniqueness

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-chloroadamantane-1-carboxylate is unique due to the presence of the chloroadamantane moiety, which imparts specific chemical and biological properties

Properties

Molecular Formula

C19H27ClN2O3

Molecular Weight

366.9 g/mol

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-chloroadamantane-1-carboxylate

InChI

InChI=1S/C19H27ClN2O3/c1-12(2)17(3,11-21)22-15(23)9-25-16(24)18-5-13-4-14(6-18)8-19(20,7-13)10-18/h12-14H,4-10H2,1-3H3,(H,22,23)

InChI Key

WYTVNHIPJXXNTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC(=O)C12CC3CC(C1)CC(C3)(C2)Cl

Origin of Product

United States

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